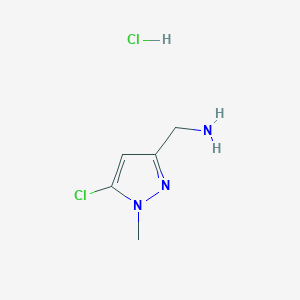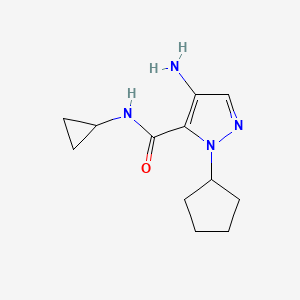
4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide, commonly known as CPP or CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dentistry. It is a non-toxic, water-soluble compound that has been found to have various applications in the prevention and treatment of dental caries. CPP-ACP has been shown to have a unique ability to bind to tooth enamel and release calcium and phosphate ions, which can help to remineralize and strengthen teeth.
Mechanism Of Action
CPP-ACP works by binding to tooth enamel and releasing calcium and phosphate ions. These ions can then combine with fluoride ions to form a protective layer on the tooth surface, which can help to prevent the demineralization of tooth enamel. CPP-ACP also has the ability to penetrate into the deeper layers of the tooth, where it can help to remineralize and strengthen the tooth structure.
Biochemical And Physiological Effects
CPP-ACP has been shown to have various biochemical and physiological effects on the tooth structure. It can help to increase the concentration of calcium and phosphate ions in the saliva, which can promote the remineralization of tooth enamel. CPP-ACP can also help to reduce the adhesion of harmful bacteria to the tooth surface, which can help to prevent the formation of dental plaque.
Advantages And Limitations For Lab Experiments
One of the main advantages of CPP-ACP is its ability to bind to tooth enamel and release calcium and phosphate ions. This makes it an effective agent for the prevention and treatment of dental caries. However, CPP-ACP has some limitations for lab experiments, such as the need for specialized equipment and expertise to synthesize and purify the compound.
Future Directions
There are several future directions for research on CPP-ACP. One area of interest is the development of new formulations and delivery systems for CPP-ACP, such as mouthwashes, gels, and toothpaste. Another area of interest is the investigation of the long-term effects of CPP-ACP on tooth structure and oral health. Additionally, there is a need for further research on the antibacterial properties of CPP-ACP and its potential use in the treatment of other oral diseases.
Synthesis Methods
CPP-ACP is synthesized through a series of chemical reactions. The synthesis process involves the use of various reagents and solvents, including cyclopentyl magnesium bromide, cyclopropylamine, and pyrazole-5-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
CPP-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries. It has been found to have a unique ability to bind to tooth enamel and release calcium and phosphate ions, which can help to remineralize and strengthen teeth. CPP-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria that can cause tooth decay.
properties
IUPAC Name |
4-amino-2-cyclopentyl-N-cyclopropylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-10-7-14-16(9-3-1-2-4-9)11(10)12(17)15-8-5-6-8/h7-9H,1-6,13H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMYCBRQFUXEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)N)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

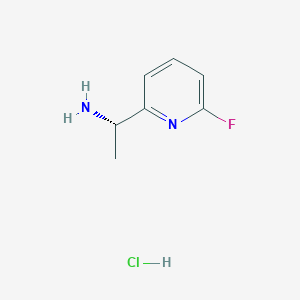
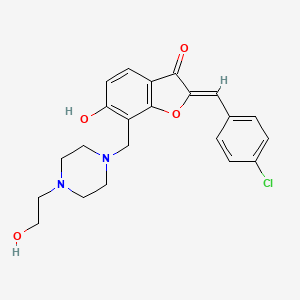
![N-(2,5-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2466483.png)
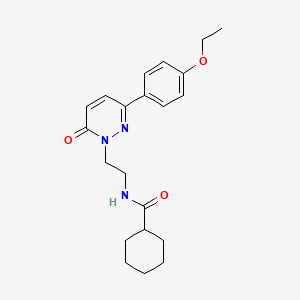
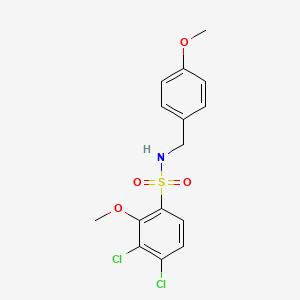
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2466486.png)

![1-(2-chloro-6-fluorobenzyl)-3'-phenyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2466490.png)
![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2466491.png)
![1-(2,4-Dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2466492.png)
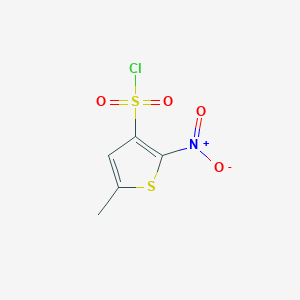
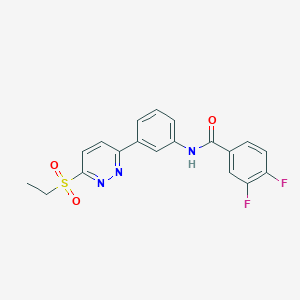
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2466500.png)
